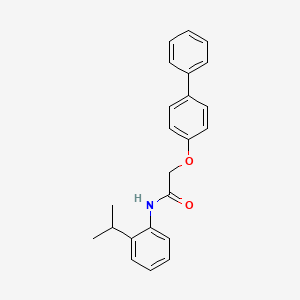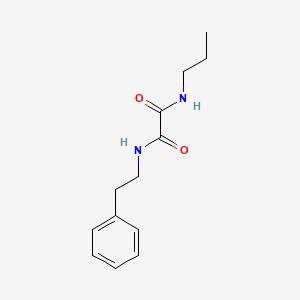![molecular formula C17H19BrO3 B5209463 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene, commonly known as BPP-E or AH-7921, is a synthetic opioid analgesic drug that has gained attention in recent years due to its potential use as a research chemical. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline, and was initially developed as a potential alternative to morphine. BPP-E is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for producing analgesic effects in the body.
作用机制
BPP-E acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for producing analgesic effects in the body. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. BPP-E has been shown to be highly selective for the μ-opioid receptor, and does not produce significant activation of other opioid receptors.
Biochemical and Physiological Effects:
BPP-E produces potent analgesic effects in animal models, and has been shown to be effective in reducing pain in a variety of different types of pain models. It has also been shown to produce sedative effects, and may have potential as a treatment for anxiety and insomnia. BPP-E has been shown to produce respiratory depression, which is a common side effect of opioid analgesics.
实验室实验的优点和局限性
One of the advantages of using BPP-E in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptor activation and for investigating the potential therapeutic applications of μ-opioid receptor agonists. However, BPP-E is a synthetic opioid analgesic drug, and as such, there are limitations to its use in lab experiments. It is important to use caution when handling BPP-E, as it can be toxic and potentially lethal if not handled properly.
未来方向
There are several potential future directions for research involving BPP-E. One area of interest is the development of new and more effective μ-opioid receptor agonists for the treatment of chronic pain. Another area of interest is the development of new and more selective μ-opioid receptor agonists that can produce analgesic effects without producing respiratory depression. Additionally, there is interest in investigating the potential therapeutic applications of μ-opioid receptor agonists for the treatment of anxiety and insomnia.
合成方法
The synthesis of BPP-E involves the reaction of 1-bromo-3-chloropropane with 4-bromophenol to form 1-(4-bromophenoxy)-3-chloropropane. This intermediate is then reacted with 3-ethoxyphenol in the presence of a base to produce 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene. The synthesis of BPP-E is a complex process that requires a high level of expertise in organic chemistry.
科学研究应用
BPP-E has been used in scientific research to study the mechanisms of opioid receptor activation and to investigate the potential therapeutic applications of μ-opioid receptor agonists. It has been shown to produce potent analgesic effects in animal models, and may have potential as a treatment for chronic pain. BPP-E has also been used to study the effects of μ-opioid receptor agonists on respiratory depression, which is a common side effect of opioid analgesics.
属性
IUPAC Name |
1-bromo-4-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-5-3-6-17(13-16)21-12-4-11-20-15-9-7-14(18)8-10-15/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUIBLJNWVTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[3-(3-ethoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209388.png)
![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)

![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)


![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)